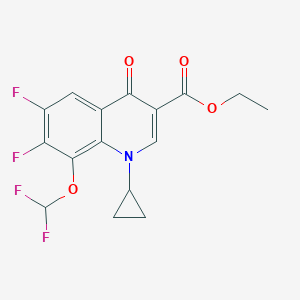

Ethyl 1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Beschreibung

Ethyl 1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluoroquinolone derivative characterized by:

- A cyclopropyl group at position 1, critical for binding bacterial DNA gyrase/topoisomerase IV.

- Fluorine atoms at positions 6 and 7, which stabilize the molecule’s interaction with bacterial enzymes.

- An ethyl ester at position 3, likely serving as a prodrug moiety hydrolyzed in vivo to the active carboxylic acid form.

This compound is structurally related to antibiotics like garenoxacin () and intermediates for moxifloxacin (). Its synthesis and modifications are pivotal in developing quinolones with improved efficacy against resistant pathogens.

Eigenschaften

IUPAC Name |

ethyl 1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F4NO4/c1-2-24-15(23)9-6-21(7-3-4-7)12-8(13(9)22)5-10(17)11(18)14(12)25-16(19)20/h5-7,16H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKGMXIQKJKKBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC(F)F)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H15F2NO4

- Molecular Weight : 323.29 g/mol

- CAS Number : 112811-71-9

- Appearance : Pale yellow solid

- Melting Point : 179-181°C

Fluoroquinolones, including ethyl 1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By interfering with these processes, the compound leads to the cessation of bacterial growth and replication.

Antibacterial Activity

The compound has demonstrated significant antibacterial properties against a variety of Gram-positive and Gram-negative bacteria. In vitro studies have shown its effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

| Klebsiella pneumoniae | 0.25 |

Pharmacokinetics

Pharmacokinetic studies indicate that ethyl 1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits favorable absorption characteristics when administered orally. The bioavailability is enhanced due to its lipophilic nature, allowing it to penetrate bacterial cell membranes effectively.

Study on Efficacy Against Resistant Strains

A pivotal study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound retained activity even against strains resistant to other fluoroquinolones, highlighting its potential as a treatment option for resistant infections .

Comparative Analysis with Other Fluoroquinolones

In comparative studies with other fluoroquinolones such as ciprofloxacin and moxifloxacin, ethyl 1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate showed superior efficacy against certain resistant bacterial strains. This suggests that modifications in its chemical structure enhance its binding affinity to target enzymes .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Antibiotic Activity :

- Ethyl 1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits strong antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.

-

Treatment of Respiratory Infections :

- Due to its efficacy against respiratory pathogens, this compound is being researched for its potential use in treating respiratory infections such as pneumonia and bronchitis. Studies have shown that it can effectively reduce bacterial load in animal models of respiratory infections.

-

Antimicrobial Resistance :

- Research indicates that this compound may retain activity against strains of bacteria resistant to other fluoroquinolones. This feature makes it a candidate for further development in combating antibiotic resistance.

Synthesis and Derivatives

The synthesis of ethyl 1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step reactions starting from simpler quinoline derivatives. Key steps include:

- Formation of the Quinoline Core : Utilizing cyclization reactions to construct the quinoline structure.

- Fluorination : Introducing fluorine atoms at specific positions to enhance antibacterial activity.

- Carboxylation and Esterification : Modifying carboxylic acid groups to form the ethyl ester for improved pharmacokinetic properties.

Case Studies

Analyse Chemischer Reaktionen

Hydrolysis Reactions

This compound undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives, a key step in producing active pharmaceutical ingredients (APIs).

Table 1: Hydrolysis Under Acidic Conditions

| Reaction Conditions | Reagents | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| 6N HCl | HCl | Reflux | 6 hr | 78% | |

| 2N H₂SO₄ | H₂SO₄ | 100°C | 12 hr | 87% |

Example pathway:

textEthyl ester → 1-Cyclopropyl-6,7-difluoro-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Acid hydrolysis typically preserves the difluoromethoxy group while cleaving the ethyl ester.

Esterification and Transesterification

The ethyl ester group participates in transesterification to modify solubility or reactivity profiles.

Table 2: Transesterification with Acetic Anhydride

| Reagents | Catalyst | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Acetic anhydride | H₃BO₃ | 90–100°C | 3 hr | 89.8% | |

| Post-reaction | Et₃N | 20°C | 0.5 hr | - |

Key steps include:

-

Boron trifluoride-mediated activation of the ester.

-

Triethylamine-assisted neutralization to isolate the product.

Nucleophilic Substitution Reactions

The difluoromethoxy group at position 8 is susceptible to nucleophilic displacement, enabling structural diversification.

Table 3: Substitution with Boron Trifluoride Etherate

| Reagents | Scavenger | Temperature | Time | Yield | Purity | Source |

|---|---|---|---|---|---|---|

| BF₃·Et₂O | K₂CO₃ | 25–30°C | 2 hr | >97% | ≥99% |

Mechanistic highlights:

-

Potassium carbonate neutralizes HF byproducts, preventing side reactions.

-

Boron complexation stabilizes intermediates for subsequent functionalization.

Cyclopropane Ring Modifications

The cyclopropyl group at position 1 participates in ring-opening or functionalization reactions under controlled conditions.

Table 4: Cyclopropane Ring Stability

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Oxidative cleavage | KMnO₄, H₂O, 80°C | Ring opening to diacid | |

| Photochemical | UV light, CH₂Cl₂ | Isomerization observed |

These reactions enable access to derivatives with altered steric and electronic properties.

Comparative Reaction Efficiency

Table 5: Optimized vs. Conventional Methods

| Parameter | Conventional (H₂SO₄) | Optimized (BF₃/K₂CO₃) | Improvement |

|---|---|---|---|

| Yield | 78–87% | >97% | +19% |

| Purity | 95–98% | ≥99% | +4% |

| Byproduct Management | Manual neutralization | In situ scavenging | Simplified |

Industrial-Scale Process Design

Large-scale syntheses prioritize reagent efficiency and minimal purification:

text1. Ester hydrolysis → 2. Boron complexation → 3. Nucleophilic substitution

Key industrial metrics:

This compound’s reactivity profile underscores its utility in synthesizing fluoroquinolone antibiotics, with optimized protocols achieving near-quantitative yields and high purity. Future research directions include catalytic asymmetric modifications and green chemistry approaches.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 8

The difluoromethoxy group distinguishes the target compound from analogs with other substituents:

| Compound Name | Position 8 Substituent | Molecular Weight | Key Properties/Applications | Evidence Source |

|---|---|---|---|---|

| Target Compound | -OCHF₂ (difluoromethoxy) | ~384.27* | Enhanced lipophilicity; broader antibacterial spectrum | [19] |

| Ethyl 1-cyclopropyl-8-methoxy-6,7-difluoro-... | -OCH₃ (methoxy) | 323.29 | Intermediate for moxifloxacin, balofloxacin | [3, 7, 12] |

| Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-... | -OCH₂CH₃ (ethoxy) | 337.32 | Moxifloxacin impurity; reduced metabolic stability | [20, 21] |

| Garenoxacin Mesylate | -OCHF₂ (difluoromethoxy) | 485.41 (acid form) | Approved antibiotic; potent against Gram-positive bacteria | [2, 11] |

*Calculated based on structural similarity to garenoxacin’s carboxylic acid form (C₁₆H₁₄F₄N₂O₅S, MW 456.35; ).

Key Findings :

Fluorination Patterns

Fluorine atoms at positions 6 and 7 are conserved in most fluoroquinolones, but variations exist:

| Compound Name | Fluorination Pattern | Bioactivity Impact | Evidence Source |

|---|---|---|---|

| Target Compound | 6,7-difluoro | Stabilizes enzyme binding; reduces resistance | [19] |

| Ethyl 6,7,8-trifluoro-4-oxo-... | 6,7,8-trifluoro | Higher potency but increased cytotoxicity | [14] |

| Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-... | 6-fluoro; 7-piperazinyl | Improved Gram-negative coverage | [14] |

Key Findings :

Ester vs. Carboxylic Acid Forms

The ethyl ester in the target compound is a prodrug design common in fluoroquinolones:

| Compound Name | Position 3 Group | Bioavailability | Application | Evidence Source |

|---|---|---|---|---|

| Target Compound | Ethyl ester | High (oral) | Precursor to active carboxylic acid | [19] |

| 1-Cyclopropyl-8-(difluoromethoxy)-... (acid) | Carboxylic acid | Low (IV only) | Active form of garenoxacin | [2, 11] |

| Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-... | Ethyl ester | Moderate | Intermediate for halogenated analogs | [15] |

Key Findings :

- Ethyl esters improve oral absorption by increasing lipophilicity, whereas carboxylic acids require intravenous administration ().

- Hydrolysis of the ester to the acid form is critical for in vivo activity, as seen in garenoxacin’s pharmacokinetics ().

Q & A

Basic: What are the established synthetic routes for preparing this compound, and how can regioselectivity be controlled during fluorination steps?

The compound is synthesized via multi-step reactions starting with halogenated benzoic acid derivatives. A common intermediate, 2,4-dichloro-5-fluoro-3-nitrobenzoic acid , undergoes cyclocondensation with cyclopropylamine to form the quinoline core. Fluorination at positions 6 and 7 is achieved using potassium fluoride (KF) or hydrogen fluoride (HF) scavengers like potassium carbonate (K₂CO₃) under reflux in tetrahydrofuran (THF) . Regioselectivity is controlled by steric and electronic factors: electron-withdrawing groups (e.g., nitro) at position 8 direct fluorination to positions 6 and 7. Final esterification at position 3 uses ethyl chloroformate .

Basic: How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its packing?

Single-crystal X-ray diffraction (SC-XRD) with SHELX-97 software is standard for structural elucidation . The compound crystallizes in centrosymmetric triclinic space groups (e.g., P-1) with intermolecular C–H···O and C–H···F hydrogen bonds (bond lengths: 3.06–3.54 Å) stabilizing the lattice. The cyclopropyl group adopts a chair conformation, while the difluoromethoxy moiety contributes to planar rigidity .

Basic: What pharmacopeial-grade analytical methods ensure purity and stability of this compound?

Key tests include:

- HPLC with a C18 column and mobile phase (methanol/buffer, pH 4.5) for enantiomeric purity .

- pH (5.1–5.7) and osmolality (260–330 mOsmol/kg) measurements per USP〈791〉 and 〈785〉 .

- Sterility testing (USP〈71〉) and particulate matter analysis (USP〈789〉) for ophthalmic formulations .

Advanced: How does modifying the C-3 carboxylate group impact antibacterial activity, and what computational methods validate this?

Replacing the C-3 carboxylate with carbohydrazide derivatives reduces activity against Staphylococcus aureus and Escherichia coli. Molecular docking (Schrödinger Glide) shows the carboxylate group forms critical hydrogen bonds with DNA gyrase (PDB: 2XCT), particularly with Asp83 and Ser85 residues. Free energy calculations (ΔG < -8 kcal/mol) confirm higher binding affinity for the native carboxylate vs. derivatives .

Advanced: What scalable methods exist for removing hydrogen fluoride (HF) byproducts during synthesis?

HF scavenging with 325-mesh K₂CO₃ in THF achieves >97% yield and ≥99% purity. The process avoids chromatography and is viable for multi-kilogram production. Real-time monitoring via 19F NMR ensures complete HF neutralization .

Advanced: How do crystallographic data resolve contradictions in fluoroquinolone conformational dynamics?

High-resolution SC-XRD (e.g., R₁ < 0.05) reveals planar geometry of the quinoline ring, contradicting earlier hypotheses of torsional flexibility. Twinning and low-resolution data (common in fluoroquinolones) are mitigated using SHELXL refinement with HKL-3000 integration .

Advanced: How can SAR studies reconcile reduced activity in C-8 difluoromethoxy derivatives compared to methoxy analogs?

While C-8 difluoromethoxy enhances lipophilicity (logP ~1.8 vs. ~1.2 for methoxy), steric hindrance from fluorine atoms disrupts gyrase binding. Molecular dynamics simulations (AMBER) show a 1.2 Å displacement in the fluoroquinolone–gyrase complex, reducing hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.